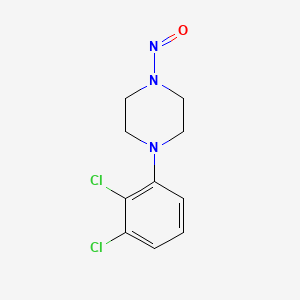

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N3O |

|---|---|

Molecular Weight |

260.12 g/mol |

IUPAC Name |

1-(2,3-dichlorophenyl)-4-nitrosopiperazine |

InChI |

InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |

InChI Key |

IBXYJRGCUQRECX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Investigations of 1 2,3 Dichlorophenyl 4 Nitrosopiperazine

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. While experimental HRMS data for 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is not widely available in peer-reviewed literature, computational predictions provide valuable insights into its expected mass spectrometric behavior.

Predicted data for the monoisotopic mass of this compound (C₁₀H₁₁Cl₂N₃O) is 259.0279174 Da. nih.gov This calculated exact mass is a critical parameter for its identification in complex mixtures. Furthermore, predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion in the gas phase, have been calculated for various adducts of the molecule. This data is instrumental in advanced analytical techniques such as ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.03520 | 153.9 |

| [M+Na]⁺ | 282.01714 | 162.7 |

| [M-H]⁻ | 258.02064 | 158.0 |

| [M+NH₄]⁺ | 277.06174 | 169.6 |

| [M+K]⁺ | 297.99108 | 157.8 |

| [M+H-H₂O]⁺ | 242.02518 | 145.9 |

| [M+HCOO]⁻ | 304.02612 | 165.5 |

| [M+CH₃COO]⁻ | 318.04177 | 196.7 |

[Source: Predicted data from PubChemLite uni.lu]

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and their connectivity.

Despite a thorough search of scientific literature and chemical databases, detailed experimental NMR data (chemical shifts, coupling constants) for this compound has not been publicly reported. Such data would be invaluable for confirming the substitution pattern on the phenyl ring and the connectivity of the nitrosopiperazine moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key expected vibrational modes would include C-H stretching of the aromatic and piperazine (B1678402) rings, C-N stretching, N-N=O stretching of the nitrosamine (B1359907) group, and C-Cl stretching of the dichlorophenyl group.

However, specific experimental IR and Raman spectra for this compound are not available in the public domain. Analysis of related compounds, such as 1-(3,4-dichlorophenyl)piperazine, shows characteristic bands for the dichlorophenyl and piperazine groups, but direct extrapolation to the title compound is not possible without experimental verification. nist.gov

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. Therefore, definitive experimental data on its solid-state conformation is currently unavailable.

Conformational Analysis of the Piperazine Ring and Nitrosamine Group

In the absence of experimental data from X-ray crystallography or solution-phase NMR, a theoretical conformational analysis can be performed based on established principles for substituted piperazine rings and nitrosamines.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. rsc.org For a 1,4-disubstituted piperazine such as the title compound, the chair conformation is expected to be the most stable. The bulky 2,3-dichlorophenyl group at the N1 position would likely favor an equatorial orientation to minimize steric hindrance with the axial hydrogens of the piperazine ring.

The nitrosamine group (-N-N=O) introduces a degree of planar character due to the partial double bond nature of the N-N bond. The rotation around this bond is restricted, leading to the possibility of E and Z isomers. The energy barrier to this rotation can be significant. In related N-nitrosopiperazines, the nitrosamino group can influence the conformational preference of the piperazine ring. The presence of the N-nitroso group can lead to a pseudoallylic strain when the piperidine nitrogen is bonded to an aromatic ring, which can favor an axial orientation for substituents at the 2-position of the piperazine ring. nih.gov However, without specific experimental or computational studies on this compound, the precise conformational preferences of the piperazine ring and the orientation of the nitrosamine group remain to be determined.

Theoretical and Computational Chemistry Studies of 1 2,3 Dichlorophenyl 4 Nitrosopiperazine and Analogues

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's reactivity and physical properties.

Molecular Geometry and Conformations

The planarity of the nitrogen atom bonded to the nitroso group is a significant structural feature. In N-nitrosopiperazines, the sum of the bond angles around the nitrosated nitrogen atom is typically close to 360°, indicating a planar or near-planar geometry. This planarity is a result of the delocalization of the nitrogen lone pair into the N=O bond. The orientation of the 2,3-dichlorophenyl group relative to the piperazine (B1678402) ring will be determined by steric and electronic interactions, with the molecule adopting the conformation that minimizes these repulsive forces.

Dipole Moments and Charge Distributions

The distribution of electron density within a molecule is described by its dipole moment and atomic charges. For N-nitrosopiperazines, the highly electronegative oxygen and nitrogen atoms of the nitroso group, along with the chlorine atoms on the phenyl ring, create a significant dipole moment. The nitroso group acts as a strong electron-withdrawing group, leading to a polarized N-N bond.

Mulliken population analysis, a common method for calculating partial atomic charges, reveals the electron distribution across the molecule. In N-nitrosopiperazines, the nitrogen atom of the piperazine ring bonded to the nitroso group typically carries a positive partial charge, while the nitroso nitrogen and oxygen atoms carry negative partial charges. The carbon atoms of the dichlorophenyl ring will also exhibit varying partial charges due to the inductive effects of the chlorine atoms.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and less stable.

Table 1: Calculated Electronic Properties of Nitrosopiperazine Analogues

| Property | Value |

| HOMO Energy | [Data for nitrosopiperazine analogues] |

| LUMO Energy | [Data for nitrosopiperazine analogues] |

| HOMO-LUMO Gap | [Data for nitrosopiperazine analogues] |

| Dipole Moment | [Data for nitrosopiperazine analogues] |

Note: The data presented in this table is based on computational studies of N-nitrosopiperazine and its simple derivatives. Specific values for 1-(2,3-dichlorophenyl)-4-nitrosopiperazine are not available.

Thermochemical Properties and Stability Predictions

Thermochemical properties, such as the enthalpy of formation and bond strengths, are critical for assessing the stability and potential reactivity of a compound. Computational methods provide a means to estimate these properties, offering valuable information that can complement experimental data.

Enthalpies of Formation (Gas and Solid Phases)

The enthalpy of formation (ΔHf) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Computational studies have been used to predict the gas-phase and solid-phase enthalpies of formation for various nitrosopiperazines. These calculations typically involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. The solid-phase enthalpy of formation can be estimated from the gas-phase value by considering the enthalpy of sublimation. The predicted enthalpies of formation provide an indication of the energetic stability of the molecule.

N-N Bond Strength and Reactivity Correlations

The strength of the N-N bond in N-nitrosamines is a critical factor in their chemical and biological activity, as the cleavage of this bond is often an initial step in their decomposition and metabolic activation. The N-N bond dissociation energy (BDE) is a direct measure of this bond's strength.

Computational studies on nitrosopiperazines have shown a correlation between the N-N bond length and its strength; longer bonds are generally weaker. Furthermore, a relationship has been observed between the N-N bond strength and the HOMO-LUMO gap, where a smaller energy gap corresponds to a weaker N-N bond. The pyramidality of the nitrogen atom in the piperazine ring attached to the nitroso group also correlates with the N-N bond strength. Increased pyramidality (i.e., a deviation from a planar geometry) is associated with a weaker N-N bond. These correlations suggest that the electronic and structural features of the molecule have a direct impact on the lability of the N-nitroso group.

Table 2: Calculated Thermochemical Properties of Nitrosopiperazine Analogues

| Property | Value |

| Gas-Phase Enthalpy of Formation (ΔHf (gas)) | [Data for nitrosopiperazine analogues] |

| Solid-Phase Enthalpy of Formation (ΔHf (solid)) | [Data for nitrosopiperazine analogues] |

| N-N Bond Dissociation Energy | [Data for nitrosopiperazine analogues] |

| N-N Bond Length | [Data for nitrosopiperazine analogues] |

Note: The data presented in this table is based on computational studies of N-nitrosopiperazine and its simple derivatives. Specific values for this compound are not available.

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry provides significant insights into the potential reaction pathways and mechanisms involving nitrosopiperazines, which are crucial for understanding their formation, degradation, and biological activity. Although specific studies on this compound are not extensively detailed in the available literature, research on analogous compounds, particularly the parent N-nitrosopiperazine (NPZ) and other nitrosamines, offers a robust framework for understanding its likely chemical behavior.

Quantum chemical calculations have been employed to investigate the activation and deactivation pathways of nitrosamines. nih.gov A critical pathway for the biological action of many nitrosamines involves the formation of a diazonium ion. Computational studies on N-nitrosopiperazine (NPIP) and N-nitrosodimethylamine (NDMA) have elucidated two primary reaction pathways for this ion: an SN2 reaction with a biological nucleophile like DNA, or an alternative SN1 reaction involving an intermediate carbenium ion. nih.gov

In the case of NDMA, the reaction proceeds exclusively via the diazonium ion to form DNA and water adducts. nih.gov However, for NPIP, calculations show that the reaction predominantly proceeds through a cyclic carbenium ion, which is formed exothermically from the diazonium ion. nih.gov This pathway has a low transition state barrier to the DNA adduct, suggesting a different reactivity profile compared to simpler dialkylnitrosamines. nih.gov The deactivation of the diazonium ion can also occur via hydrolysis, typically through an SN2 or SNAr mechanism, to yield an alcohol. nih.gov

Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, have been utilized to map the potential energy surface for the fragmentation of protonated N-nitrosopiperazine. researchgate.net These studies revealed that intramolecular isomerization via a 4,1 H-shift precedes the loss of a nitric oxide radical (NO). researchgate.net At higher activation energies, the direct loss of nitrosyl hydride (HNO) competes with the consecutive loss of NO and a hydrogen atom. researchgate.net

Furthermore, computational modeling has been essential in understanding the formation mechanisms of nitrosamines during industrial processes like amine scrubbing or water treatment. researchgate.netnih.gov For instance, studies on the ozonation of hydrazine (B178648) derivatives to form N-Nitrosodimethylamine (NDMA) have used Møller–Plesset perturbation (MP2) theory to investigate viable mechanisms. nih.gov These studies identified pathways such as H-abstraction from the hydrazine by ozone or an initial O-addition to the amino group, with the H-abstraction pathway being suggested as more feasible. nih.gov Such computational approaches provide critical data on reaction intermediates, thermochemistry, and activation energy barriers that are difficult to determine experimentally. nih.gov

| Analog Compound | Computational Method | Pathway Studied | Key Findings (Activation Energy / Energetics) |

|---|---|---|---|

| N-Nitrosopiperazine (NPIP) | Quantum Chemical Calculations | SN2 reaction of diazonium ion with Guanine | Transition state barrier of +14.2 (+11.5) kcal/mol; Reaction is strongly exothermic (-94.3 kcal/mol). nih.gov |

| N-Nitrosopiperazine (NPIP) | Quantum Chemical Calculations | SN1 reaction via carbenium ion | Low transition state barrier of +7.2 kcal/mol to form the carbenium ion. nih.gov |

| Protonated N-Nitrosopiperazine | B3LYP/6-311++G(d,p) | Fragmentation (Loss of NO) | Activation energy slightly over 1 eV, preceded by a 4,1 H-shift. researchgate.net |

| Protonated N-Nitrosopiperazine | B3LYP/6-311++G(d,p) | Fragmentation (Loss of HNO) | Activation energies between 2.1-2.3 eV. researchgate.net |

| Unsymmetrical dimethylhydrazine (UDMH) | MP2 Theory | NDMA formation via ozonation (H-abstraction) | Identified as a more feasible route compared to O-addition. nih.gov |

Predicted Spectroscopic Parameters (e.g., Collision Cross Section)

Predicted spectroscopic parameters are valuable tools in analytical chemistry for the identification and characterization of compounds, especially when authentic reference standards are unavailable. The collision cross section (CCS) is a key physicochemical property that reflects the size, shape, and charge of an ion in the gas phase. mdpi.com It is determined using ion mobility-mass spectrometry (IM-MS) and represents the effective area of the ion as it collides with a neutral buffer gas. unizar.es

Several prediction models have been developed, often based on algorithms like the support vector machine (SVM) or gradient boosting. unizar.es These models are trained on large datasets of experimentally measured CCS values for diverse chemical classes. For example, one SVM-based model developed for chemicals found in food contact materials demonstrated that over 92% of protonated adducts could be predicted with a relative deviation below 5%, with a median relative error of just 1.50%. unizar.es

The prediction process typically involves:

Obtaining the 2D or optimized 3D structure of the molecule.

Calculating a series of molecular descriptors (MDs) that encode structural information.

Using a trained machine learning model to correlate these descriptors with a CCS value. mdpi.com

The PubChem database provides a computed polarizability value of 35.9 Ų for this compound, which is related to the molecule's electronic properties, but this should not be confused with the collision cross section, which is a measure of the ion's momentum transfer with a drift gas. nih.gov The CCS is a more direct representation of the ion's three-dimensional structure in the gas phase. The application of predicted CCS values is growing, aiding in the structural annotation of unknown compounds and enhancing the confidence of identification in complex mixtures. unizar.es

| Prediction Tool/Model Type | Algorithm | Basis of Prediction | Reported Accuracy/Error |

|---|---|---|---|

| SVM Model (for food contact chemicals) | Support Vector Machine (SVM) | Molecular descriptors from over 400 chemicals. unizar.es | Median relative error of 1.50% for [M+H]+ ions; >92% of predictions had <5% deviation. unizar.es |

| AllCCS | Support Vector Regression (SVR) | Based on over 5000 experimental CCS records. unizar.es | Not specified in the provided text, but is a widely used tool. |

| CCSondemand | Gradient Boosting (GB) | Based on 3775 TWCCSN2 data points. unizar.es | Not specified in the provided text. |

| CCSbase | Unsupervised Clustering / Specific Models | Breaks down chemical diversity into clusters for tailored predictions. unizar.es | Not specified in the provided text. |

Chemical Reactivity and Transformation Pathways of 1 2,3 Dichlorophenyl 4 Nitrosopiperazine

Oxidation Reactions of the Nitroso Moiety

The N-nitroso group (-N=O) is susceptible to oxidation to a nitramine group (-NO2). This transformation typically requires the use of strong oxidizing agents. While no specific studies on the oxidation of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine are documented, the oxidation of other N-nitrosamines is a well-established reaction. For instance, the oxidation of N-nitrosopiperazine to N-nitropiperazine can be achieved using oxidizing agents like peroxy acids. It is expected that this compound would undergo a similar reaction to yield 1-(2,3-dichlorophenyl)-4-nitropiperazine.

Table 1: Expected Oxidation Reaction of this compound

| Reactant | Expected Product | Typical Reagents |

|---|

Reduction Reactions of the Nitroso Moiety

The nitroso group can be readily reduced to a hydrazine (B178648) or an amino group, depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium dithionite, would likely reduce the nitroso group to the corresponding hydrazine, 1-(2,3-dichlorophenyl)-4-aminopiperazine. More potent reducing agents, like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would be expected to cleave the N-N bond, leading to the formation of 1-(2,3-dichlorophenyl)piperazine (B491241).

Table 2: Expected Reduction Products of this compound

| Product | Typical Reducing Agents |

|---|---|

| 1-(2,3-Dichlorophenyl)-4-aminopiperazine | Sodium dithionite, Zinc in acetic acid |

Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring in this compound is an electron-deficient aromatic system due to the presence of two electron-withdrawing chlorine atoms. This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, significantly more difficult compared to benzene. If such a reaction were to occur, the substitution would be directed to the positions meta to the chlorine atoms and ortho/para to the piperazine (B1678402) ring, though the electronic effects of the chlorine atoms would be dominant.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the chlorine atoms. However, forcing conditions, such as high temperatures and pressures, would likely be required for such transformations.

Hydrolytic Stability and Degradation in Aqueous Environments

The hydrolytic stability of this compound in aqueous environments is a critical parameter for its environmental fate and persistence. While specific data for this compound is not available, studies on other N-nitrosamines indicate that their stability is pH-dependent. researchgate.net In acidic conditions, N-nitrosamines can undergo denitrosation, cleaving the N-N bond to regenerate the parent amine (1-(2,3-dichlorophenyl)piperazine) and release nitrous acid. The rate of this degradation is influenced by pH and the presence of nucleophiles. researchgate.net Under neutral or basic conditions, N-nitrosamines are generally more stable. Photodegradation upon exposure to UV light is another potential degradation pathway for N-nitrosamines in aqueous environments.

Thermal Decomposition Pathways and Kinetics

The thermal stability of N-nitrosamines is a significant concern due to their potential to form carcinogenic degradation products.

While specific kinetic data for the thermal decomposition of this compound is not available, studies on related compounds like N-nitrosopiperazine show that thermal decomposition is a first-order reaction. researchgate.net The rate of decomposition is highly dependent on temperature, following the Arrhenius equation. researchgate.net For N-nitrosopiperazine in aqueous solutions, the decomposition rate is also influenced by the concentration of the parent amine and the CO2 loading, which affects the pH of the solution. researchgate.netresearchgate.net It is plausible that the decomposition of this compound would also be sensitive to the pH of the medium.

The thermal decomposition of N-nitrosamines can proceed through various pathways, including the cleavage of the N-N bond. Studies on the thermolysis of 1,4-dinitropiperazine, a related compound, have shown that the primary step is the cleavage of the N-N and C-N bonds. nih.gov This leads to the formation of gaseous products such as formaldehyde (B43269) (CH2O), nitrogen dioxide (NO2), and nitric oxide (NO). nih.gov The degradation of other piperazine derivatives under thermal stress has also been shown to produce smaller amines and aldehydes. nih.gov Based on these findings, the thermal decomposition of this compound could be expected to yield a complex mixture of degradation products arising from the fragmentation of the piperazine ring and cleavage of the aryl-nitrogen and nitroso-nitrogen bonds.

Table 3: Potential Thermal Degradation Products of this compound (Inferred from Related Compounds)

| Potential Degradation Product | Origin |

|---|---|

| 1-(2,3-Dichlorophenyl)piperazine | Cleavage of N-N bond |

| Formaldehyde | Fragmentation of the piperazine ring |

| Nitric Oxide (NO) / Nitrogen Dioxide (NO2) | Cleavage of N-N bond and subsequent reactions |

Analytical Methodologies for the Detection and Quantification of 1 2,3 Dichlorophenyl 4 Nitrosopiperazine in Research Samples

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of non-volatile and thermally labile nitrosamine (B1359907) impurities like 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine. The development of a robust HPLC method is critical for achieving the necessary sensitivity and selectivity to detect this compound at trace levels in complex research matrices.

The development of an LC-MS/MS method for this compound would involve a systematic optimization of both chromatographic and mass spectrometric parameters. A sensitive and reliable liquid chromatography-tandem mass spectrometry method is essential for the quantitative analysis of such genotoxic impurities. europa.eu Method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, precision, accuracy, and linearity. europa.eu

Key aspects of method development and validation include:

Selection of Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common choices for nitrosamine analysis. The choice depends on the specific properties of this compound.

Optimization of Mass Spectrometric Parameters: This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. For a related compound, N-nitrosopiperazine, the transition m/z 116.1 → 85.1 has been used.

Validation Parameters: The validation process would establish the limit of detection (LOD) and limit of quantification (LOQ), linearity over a defined concentration range, accuracy (as recovery), and precision (repeatability and intermediate precision). europa.eu

Table 1: Illustrative LC-MS/MS Method Parameters for a Nitrosopiperazine Analog

| Parameter | Condition |

|---|---|

| Instrument | Liquid Chromatograph with Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (for N-nitrosopiperazine) | m/z 116.1 → 85.1 |

| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) |

| Flow Rate | 0.2 - 0.5 mL/min |

Effective chromatographic separation is crucial to resolve this compound from other matrix components that could interfere with its detection. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation.

Column Chemistries: Reversed-phase chromatography is a common approach for nitrosamine analysis. Columns with C18 stationary phases are widely used. sigmaaldrich.com For polar nitrosamines, specialized column chemistries, such as those with polar endcapping or porous graphitic carbon, may provide better retention and selectivity. sigmaaldrich.comsigmaaldrich.com The presence of the dichlorophenyl group in the target molecule suggests that a C18 column would likely provide adequate retention.

Mobile Phase: A typical mobile phase for the analysis of nitrosamines consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency. A gradient elution is generally employed to effectively separate the analyte from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

For volatile and semi-volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical technique. nih.gov The suitability of GC-MS/MS for this compound would depend on its thermal stability and volatility. Given its molecular weight, direct injection may be more appropriate than headspace analysis.

A typical GC-MS/MS method for nitrosamines would involve:

Injection Port: A splitless injection is often used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

GC Column: A mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used for nitrosamine analysis. shimadzu.com

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The use of a triple quadrupole mass spectrometer operating in MRM mode provides high selectivity and sensitivity for trace-level quantification. nih.gov

Table 2: Representative GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Triple Quadrupole Mass Spectrometer |

| Injection Mode | Splitless |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Extraction Techniques for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace levels of this compound. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For nitrosamines, LLE with a suitable organic solvent can be an effective extraction method. nih.gov Salting-out LLE can enhance extraction efficiency for polar nitrosamines. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. researchgate.net Various sorbents can be used, with the choice depending on the properties of the analyte and the matrix. For nitrosamines, polymeric reversed-phase sorbents are often effective. nih.gov For polar analytes, specialized sorbents like activated carbon may be employed. phenomenex.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used in pesticide residue analysis, the QuEChERS methodology can be adapted for the extraction of nitrosamines from various matrices.

The choice of extraction technique will depend on the nature of the research sample (e.g., biological fluid, chemical reaction mixture) and the physicochemical properties of this compound.

Matrix Effects and Mitigation Strategies in Complex Research Matrices

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com Given the complexity of research samples, a thorough evaluation and mitigation of matrix effects are essential.

Strategies to minimize or compensate for matrix effects include:

Effective Sample Preparation: As discussed in section 6.3, thorough sample clean-up can remove many of the interfering matrix components. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a primary strategy. myadlm.org

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS of this compound would be the ideal internal standard, as it would co-elute with the analyte and experience similar matrix effects, thereby providing accurate correction. myadlm.org

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.

Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself, which can effectively correct for matrix effects. nih.gov

By carefully considering these analytical methodologies, it is possible to develop and validate robust and sensitive methods for the reliable detection and quantification of this compound in various research samples.

Use as a Reference Standard in Analytical Research

This compound is a critical reference standard utilized in analytical research, primarily within the pharmaceutical industry. veeprho.comchemicea.comsynthinkchemicals.com Its main application is in the development, validation, and routine use of analytical methods designed to detect and quantify impurities in pharmaceutical products, particularly the antipsychotic drug Aripiprazole (B633). veeprho.comsynzeal.comresearchgate.net As a well-characterized compound, it serves as a benchmark against which unknown samples can be compared to ensure the quality, safety, and consistency of the final drug product. veeprho.comsynthinkchemicals.com

Reference standards of this compound, often referred to as N-Nitroso Aripiprazole EP Impurity B, are essential for a variety of analytical applications. chemicea.comcymitquimica.compharmaffiliates.com These include analytical method development, method validation, and quality control (QC) processes. veeprho.comsynzeal.com The availability of a highly purified and characterized reference standard enables laboratories to establish detection limits, quantify impurity levels, and ensure that trace nitroso impurities in pharmaceutical products remain within the stringent safety limits set by regulatory bodies such as the FDA and EMA. veeprho.com

The use of this compound as a reference standard is integral to Good Manufacturing Practices (GMP) in the pharmaceutical sector. It allows for the accurate identification and quantification of this specific nitrosamine impurity, which may arise during the synthesis or storage of Aripiprazole. researchgate.net By employing this reference standard, pharmaceutical manufacturers can confidently assess the purity of their products and ensure they meet the required specifications.

Typically, a Certificate of Analysis (COA) accompanies the reference standard, providing crucial data on its identity and purity. kmpharma.in This documentation is vital for the traceability and reliability of analytical results. The COA includes details from various analytical techniques used to characterize the standard.

Detailed Research Findings from a Certificate of Analysis

The characterization of a reference standard is paramount to its function. A typical Certificate of Analysis for this compound provides the following detailed findings:

| Test | Result | Method |

| Description | Pale Yellow Solid | Visual Inspection |

| Solubility | Soluble in Methanol/DMSO | Standard Solubility Test |

| Mass Spectrometry | Conforms to structure | LC-MS |

| Purity | 97.90% | HPLC |

| Structure Confirmation | Conforms to structure | 1H NMR |

| Weight Loss | 0.542% | TGA |

| Potency | 97.37% | TGA |

This data is illustrative and based on a sample Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the reference standard. The chromatogram from an HPLC analysis indicates the presence of the main compound and any minor impurities, allowing for a precise purity calculation.

Likewise, Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound, ensuring the correct compound has been synthesized. The expected molecular weight is approximately 260.12 g/mol . cymitquimica.comnih.govlgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is used to elucidate the chemical structure of the compound, confirming the arrangement of atoms within the molecule and ensuring it is the correct isomer.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and the presence of volatile components, which is used to determine the weight loss and calculate the potency of the reference standard.

In analytical workflows, the this compound reference standard is used to prepare calibration curves. These curves are essential for quantifying the amount of the nitrosamine impurity in a given sample. By comparing the analytical response of the sample to the calibration curve generated with the reference standard, a precise and accurate measurement of the impurity can be achieved.

The stability of the reference standard is also a critical factor. It is typically stored under controlled conditions, such as at 2 to 8°C in an inert atmosphere and protected from light, to ensure its integrity over time.

Applications As a Precursor or Chemical Intermediate

Role in the Synthesis of Substituted Piperazine (B1678402) Derivatives

The primary role of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine in the context of synthesizing substituted piperazine derivatives is largely as a potential, albeit generally undesirable, precursor to the highly valuable intermediate, 1-(2,3-dichlorophenyl)piperazine (B491241). The latter is a key building block in the synthesis of aripiprazole (B633) and other pharmacologically active molecules. nih.govresearchgate.net

The formation of this compound can occur during the synthesis of 1-(2,3-dichlorophenyl)piperazine or subsequent steps if nitrosating agents are present. chemicea.com From a synthetic standpoint, the nitrosamine (B1359907) can be seen as a "protected" form of the secondary amine. The removal of the nitroso group (denitrosation) would yield the parent piperazine derivative, which can then be used in further synthetic transformations.

Common methods for the reduction of N-nitrosamines to the corresponding secondary amines include the use of reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or catalytic hydrogenation. While specific studies on the denitrosation of this compound are not detailed in the available literature, the general reactivity of nitrosamines suggests that such a transformation is chemically feasible.

The resulting 1-(2,3-dichlorophenyl)piperazine is a versatile intermediate. The secondary amine of the piperazine ring can undergo various reactions, including:

N-alkylation: Reaction with alkyl halides to introduce a variety of substituents.

N-arylation: Coupling with aryl halides, often under palladium catalysis (Buchwald-Hartwig amination).

Amide formation: Acylation with acyl chlorides or carboxylic acids.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the synthesis of a wide array of substituted piperazine derivatives with potential applications in medicinal chemistry and materials science.

| Reaction Type | Reagents | Product Type |

| Denitrosation | Reducing agents (e.g., LiAlH4, H2/Pd) | Secondary amine |

| N-Alkylation | Alkyl halides (R-X) | N-Alkyl piperazine |

| N-Arylation | Aryl halides (Ar-X), Pd catalyst | N-Aryl piperazine |

| Amide Formation | Acyl chlorides (RCOCl) | N-Acyl piperazine |

| Reductive Amination | Aldehydes/Ketones (RCHO/RCOR'), reducing agent | N-Alkyl piperazine |

Potential as a Synthetic Intermediate for Novel Compounds (Non-medicinal applications)

While the primary focus surrounding this compound is its connection to pharmaceuticals, its structure holds potential for the synthesis of novel compounds in non-medicinal fields. The dichlorophenyl moiety and the reactive piperazine ring are features that can be exploited in materials science and agrochemistry.

In Materials Science: Substituted piperazine derivatives have been investigated for their use in the development of polymers, dyes, and organic electronics. The 2,3-dichlorophenyl group can influence the electronic properties and solubility of resulting materials. By serving as a precursor to 1-(2,3-dichlorophenyl)piperazine, this nitrosamine could be an early-stage component in the synthesis of:

Polymers: Incorporation into polyamide or polyurea chains through the reaction of the piperazine amine groups.

Organic dyes: The dichlorinated aromatic ring can be a component of chromophores, with the piperazine acting as a linking group or an auxochrome.

In Agrochemicals: The piperazine scaffold is present in some fungicides and herbicides. The specific substitution pattern on the phenyl ring can modulate the biological activity of these compounds. While no direct application of this compound in agrochemical synthesis is reported, its derivative, 1-(2,3-dichlorophenyl)piperazine, could be used to create novel pesticide candidates for screening.

The potential synthetic utility in these areas hinges on the efficient conversion of the nitrosamine to the more synthetically versatile secondary amine.

| Potential Application Area | Compound Class | Role of Piperazine Moiety |

| Materials Science | Polymers (Polyamides, Polyureas) | Monomer unit |

| Materials Science | Organic Dyes | Linker or auxochrome |

| Agrochemicals | Pesticides (Fungicides, Herbicides) | Core scaffold |

Use in Chemical Research to Study Nitrosamine Chemistry

As a well-characterized nitrosamine, this compound serves as a valuable reference standard in analytical chemistry. cleanchemlab.comveeprho.com Its primary use in this context is for the development and validation of analytical methods to detect and quantify nitrosamine impurities in pharmaceutical products, particularly aripiprazole. chemicea.com

Beyond its role as a reference standard, this compound can be used in research to study the fundamental chemistry of nitrosamines. This includes:

Formation and Degradation Studies: Investigating the kinetics and mechanisms of its formation from 1-(2,3-dichlorophenyl)piperazine and various nitrosating agents. Such studies are crucial for developing strategies to prevent its formation during pharmaceutical manufacturing.

Reactivity Studies: Exploring the chemical reactivity of the nitroso group. For instance, the nitroso group can be oxidized to a nitro group or reduced to an amino group, as has been demonstrated for analogous compounds like 1-(3-Chlorophenyl)-4-nitrosopiperazine. These studies can provide insights into the metabolic fate of such compounds and inform the synthesis of new derivatives.

Toxicological Research: As a suspected carcinogen, this compound can be used in toxicological studies to understand the structure-activity relationships of nitrosamines. nih.gov By comparing its toxicological profile to other nitrosamines, researchers can gain a better understanding of how the dichlorophenyl substitution influences its biological activity.

The availability of isotopically labeled versions, such as this compound-d8, further enhances its utility in research, particularly in metabolic and environmental fate studies where it can be used as an internal standard for quantitative analysis. pharmaffiliates.com

| Research Area | Application of this compound |

| Analytical Chemistry | Reference standard for impurity testing |

| Chemical Kinetics | Study of formation and degradation pathways |

| Synthetic Chemistry | Investigation of nitroso group reactivity (oxidation, reduction) |

| Toxicology | Structure-activity relationship studies of nitrosamines |

| Metabolism Studies | Use of isotopically labeled standards |

Future Research Directions in 1 2,3 Dichlorophenyl 4 Nitrosopiperazine Chemistry

Development of Novel and Greener Synthetic Routes

The traditional synthesis of N-nitrosamines often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid, which can present environmental and safety challenges. Future research will likely pivot towards greener, safer, and more efficient synthetic methodologies.

Alternative Nitrosating Agents: A promising area of research is the use of alternative nitrosating agents under milder conditions. Tert-butyl nitrite (TBN) has emerged as a versatile reagent for N-nitrosation, capable of reacting with secondary amines under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org This approach not only offers high yields and easy isolation of products but also shows compatibility with sensitive functional groups. rsc.org

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of N-nitrosamines like 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine. schenautomacao.com.br Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, reduced impurity formation, and enhanced safety, particularly when handling potentially hazardous reagents or intermediates. mt.com The use of TBN in continuous flow systems is particularly advantageous due to the formation of tert-butanol (B103910) as a benign byproduct, which is easily removed. schenautomacao.com.br

Photochemical and Biocatalytic Methods: Photochemical synthesis offers a novel approach, leveraging light to promote nitrosation reactions, potentially under neutral conditions. acs.org While the photochemistry of N-nitrosamines has been studied, its application in targeted synthesis is an area ripe for exploration. acs.orgnih.gov Additionally, biocatalysis presents a frontier in green chemistry. acs.org Investigating enzymatic pathways for N-nitrosation could lead to highly selective and environmentally friendly synthetic routes, although this field is still in its infancy for this class of compounds. acs.orgnih.gov

| Synthetic Approach | Key Advantages | Potential for this compound | References |

|---|---|---|---|

| Tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free, high yields, easy isolation. | A direct, greener alternative to traditional nitrosation methods. | schenautomacao.com.brrsc.org |

| Continuous Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved yield and purity. | Safer and more efficient production, particularly for laboratory-scale synthesis of analytical standards. | schenautomacao.com.brmt.com |

| Photochemical Synthesis | Potential for novel reactivity and milder reaction conditions. | Exploration of new synthetic pathways activated by light. | acs.orgnih.gov |

| Biocatalysis | High selectivity, environmentally benign, mild reaction conditions. | A long-term goal for developing highly specific and sustainable synthetic methods. | acs.orgnih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of this compound formation is crucial for controlling its presence as an impurity. Future research will benefit from the application of advanced spectroscopic techniques for real-time, in-situ monitoring, aligning with Process Analytical Technology (PAT) principles.

In-situ FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring reaction progression in real time. mt.commt.com By tracking the characteristic vibrational frequencies of reactants, intermediates, and products, researchers can gain detailed insights into reaction kinetics and mechanisms without the need for offline sampling. mt.comjascoinc.comspiedigitallibrary.org This would allow for the precise determination of reaction initiation, endpoint, and the identification of any transient intermediates in the synthesis of this compound.

Advanced Mass Spectrometry Techniques: For highly sensitive and selective detection, especially at trace levels, advanced mass spectrometry (MS) techniques are indispensable. Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS) is an emerging technique that allows for the rapid, real-time, high-throughput screening of volatile nitrosamines without the need for chromatography or extensive sample preparation. syft.comchromatographyonline.comsyft.com Another powerful technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which adds another dimension of separation based on the ion's size, shape, and charge, enhancing its ability to distinguish nitrosamines from complex matrices. sepscience.comnih.govnih.gov

| Technique | Principle | Application in Real-Time Monitoring | References |

|---|---|---|---|

| In-situ FT-IR (ATR) | Measures vibrational absorption of molecules to identify functional groups. | Continuous tracking of reactant consumption and product/intermediate formation to determine reaction kinetics. | mt.commt.comjascoinc.com |

| Headspace-SIFT-MS | Direct mass spectrometry with soft chemical ionization for volatile compounds. | Rapid, high-throughput screening and quantification of volatile nitrosamines in the reaction headspace. | syft.comchromatographyonline.comsyft.com |

| Ion Mobility-MS (IMS-MS) | Separates ions based on their mobility in a carrier gas before MS detection. | Enhanced specificity and separation from matrix interferences for unambiguous detection of the target compound. | sepscience.comnih.govnih.gov |

Refined Computational Models for Predicting Reactivity and Stability

Computational chemistry offers powerful tools to predict the properties of molecules like this compound, reducing the need for extensive experimental work. Future research will focus on developing more refined models to predict its reactivity, stability, and potential biological activity.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govresearchgate.net It can be employed to predict a wide range of properties, including optimized geometry, vibrational frequencies (for comparison with IR spectra), electronic properties, and reaction energetics. dtic.milresearchgate.net For this compound, DFT calculations can help elucidate its conformational preferences, the rotational barrier of the N-N bond, and the activation energies for its formation or degradation pathways. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties. nih.gov Given the concern over the carcinogenicity of N-nitrosamines, developing QSAR models to predict the carcinogenic potency of new or untested nitrosamines is a major research area. nih.govsciforum.netresearchgate.net By building models based on a dataset of known nitrosamines, researchers can predict the potential risk associated with this compound based on its molecular descriptors. sciforum.netacs.orgpharmaexcipients.com These models are crucial for risk assessment and for guiding the synthesis of safer alternative compounds. nih.govnih.govresearchgate.netlhasalimited.org

Expanding Analytical Applications to Diverse Chemical Systems

Currently, the primary application of this compound is as a reference standard for the analytical testing of pharmaceutical products to ensure their safety and quality. However, its unique chemical structure suggests potential for broader analytical applications that are yet to be explored.

Chemical Probes and Derivatizing Agents: The N-nitroso group is known to be photolabile and can undergo various chemical transformations. acs.orgnih.gov Future research could investigate the potential of this compound as a photochemically-activated reagent. Upon irradiation, it could release nitric oxide (NO) or an aminium radical, which could then react with a target analyte to form a detectable derivative. acs.org The dichlorophenyl moiety provides a unique mass spectrometric signature and can influence the chromatographic behavior, making it a potentially useful tag for derivatization in complex sample analysis.

Electrochemical Sensing: The nitroso group is electrochemically active, meaning it can be oxidized or reduced at an electrode surface. This property could be exploited to develop electrochemical sensors. Research could focus on immobilizing this compound or a similar structure onto an electrode surface to create a sensor for specific analytes that interact with the piperazine (B1678402) or dichlorophenyl groups, leading to a measurable change in the electrochemical signal. The development of such sensors could find applications in environmental monitoring or process control.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2,3-dichlorophenyl)piperazine hydrochloride can undergo nitrosation using sodium nitrite under acidic conditions (e.g., HCl) . Key steps include:

- Reaction Conditions : Maintain temperatures between 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) or recrystallization from chloroform/ethanol mixtures to achieve >95% purity .

- Characterization : Confirm structure via H NMR (e.g., δ 3.55 ppm for piperazine protons) and LC-MS (m/z 260.12 [M+H]) .

Q. How do regulatory agencies classify this compound in terms of acceptable intake (AI) limits?

- Regulatory Context : The European Medicines Agency (EMA) classifies this compound as a nitrosamine impurity with an AI of 400 ng/day based on structure-activity relationship (SAR) analysis using NNK (a known carcinogen) as a reference . The AI was revised in 2023 after correcting its source from eculizumab to aripiprazole-related APIs .

Q. What analytical techniques are critical for quantifying trace levels of this compound in drug formulations?

- Analytical Workflow :

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with dichloromethane or acetonitrile .

- Detection : Use HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) for sensitivity down to 1 ppb .

- Validation : Ensure linearity (R > 0.99) across 1–500 ng/mL and recovery rates >90% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in the pharmacological profile of analogs?

- Case Study : Substituting the 2,3-dichlorophenyl group with fluorophenyl or methoxyphenyl groups alters receptor binding. For example:

- Dopamine D2 Receptor : The 2,3-dichloro substitution enhances affinity (K = 12 nM) compared to 2-fluorophenyl analogs (K = 45 nM) .

- β-Arrestin Bias : Piperazine nitrosation reduces β-arrestin recruitment by 60%, suggesting a pathway-selective mechanism .

- Method : Use radioligand binding assays (e.g., H-spiperone) and functional cAMP assays to validate selectivity .

Q. What strategies mitigate data variability in stability studies under oxidative conditions?

- Experimental Design :

- Stress Testing : Expose the compound to 3% HO at 40°C for 24 hours. Monitor degradation via UPLC-PDA .

- Degradation Products : Major degradants include 1-(2,3-dichlorophenyl)piperazine (m/z 231.0) and nitroso-oxide derivatives.

- Mitigation : Use antioxidants (e.g., ascorbic acid) in formulation buffers to reduce nitrosamine formation .

Q. How can computational modeling predict the carcinogenic potential of nitrosamine derivatives?

- In Silico Approach :

- QSAR Models : Apply ToxTree or OECD QSAR Toolbox to predict mutagenicity (Ames test positivity) .

- Molecular Dynamics : Simulate DNA adduct formation using N-Nitroso pharmacophores. The 2,3-dichloro group increases alkylation potential at guanine N7 sites .

Key Challenges & Future Directions

- Regulatory Compliance : Harmonizing EMA (400 ng/day) and FDA (1500 ng/day) AI limits requires reformulation studies .

- Synthetic Scalability : Optimize nitrosation yields via flow chemistry to reduce batch variability .

- Toxicology : Long-term carcinogenicity studies in rodent models are needed to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.